molecular formula C22H44N4OS B13896125 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide

2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide

Cat. No.: B13896125
M. Wt: 412.7 g/mol
InChI Key: XULQYZJFCNMXTM-UHFFFAOYSA-N
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Description

2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide is a complex organic compound with a molecular formula of C22H44N4OS and a molecular weight of 412.68 g/mol This compound is known for its unique structural features, which include a cyclohexyl ring, a dipropylamino group, and a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclohexyl intermediate: The initial step involves the preparation of the cyclohexyl intermediate by reacting cyclohexanone with dipropylamine under acidic conditions to form 2-(dipropylamino)cyclohexanone.

    Introduction of the carbamothioyl group: The next step involves the reaction of the cyclohexyl intermediate with thiourea to introduce the carbamothioyl group, forming 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino].

    Formation of the final product: The final step involves the reaction of the intermediate with 3,3-dimethyl-N-propan-2-ylbutanamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbamothioyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide
  • **(S)-2-[3-[(1R,2R)-2-(dipropylamino)cyclohexyl]thioureido]-N-isopropyl-3,3-dimethylbutanamide

Uniqueness

2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring, dipropylamino group, and carbamothioylamino linkage sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H44N4OS

Molecular Weight

412.7 g/mol

IUPAC Name

2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C22H44N4OS/c1-8-14-26(15-9-2)18-13-11-10-12-17(18)24-21(28)25-19(22(5,6)7)20(27)23-16(3)4/h16-19H,8-15H2,1-7H3,(H,23,27)(H2,24,25,28)

InChI Key

XULQYZJFCNMXTM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCCCC1NC(=S)NC(C(=O)NC(C)C)C(C)(C)C

Origin of Product

United States

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